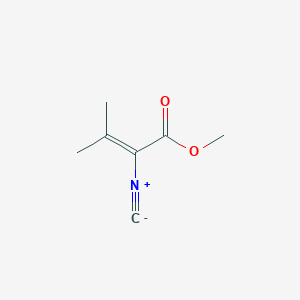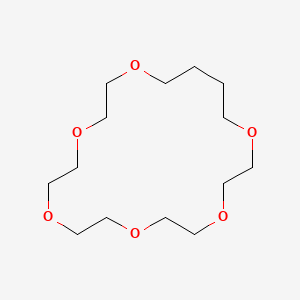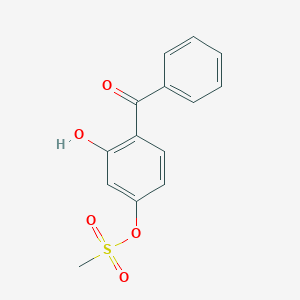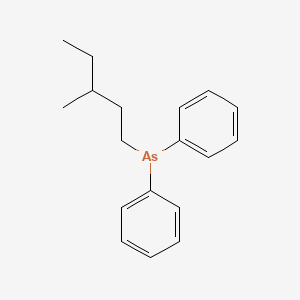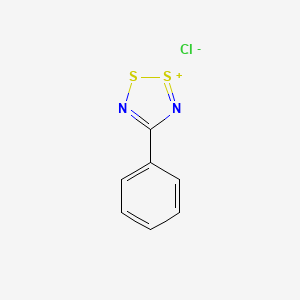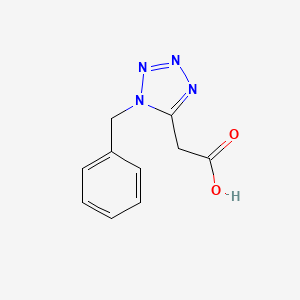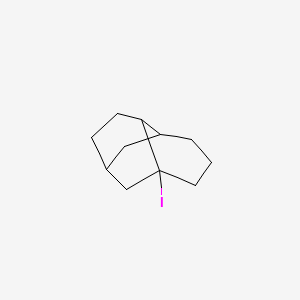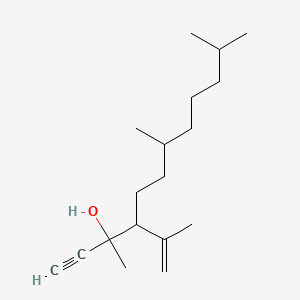
3,7,11-Trimethyl-4-(prop-1-EN-2-YL)dodec-1-YN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11-Trimethyl-4-(prop-1-EN-2-YL)dodec-1-YN-3-OL is an organic compound with a complex structure that includes multiple functional groups It is a tertiary alcohol with a triple bond (alkyne) and a double bond (alkene) in its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyl-4-(prop-1-EN-2-YL)dodec-1-YN-3-OL typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent the reagents from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to increase yield and efficiency. Catalysts such as palladium or rhodium can be used in various stages of the synthesis to facilitate the formation of the desired bonds. The process may also involve purification steps such as distillation or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,7,11-Trimethyl-4-(prop-1-EN-2-YL)dodec-1-YN-3-OL can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
3,7,11-Trimethyl-4-(prop-1-EN-2-YL)dodec-1-YN-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,7,11-Trimethyl-4-(prop-1-EN-2-YL)dodec-1-YN-3-OL involves its interaction with various molecular targets. The alkyne and alkene groups can participate in reactions with enzymes or other proteins, potentially inhibiting or modifying their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nerolidol: A similar compound with a different arrangement of double bonds.
Cembrene A: Another compound with a similar carbon skeleton but different functional groups.
Uniqueness
3,7,11-Trimethyl-4-(prop-1-EN-2-YL)dodec-1-YN-3-OL is unique due to its combination of a tertiary alcohol, alkyne, and alkene in a single molecule. This combination of functional groups gives it distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
64866-35-9 |
|---|---|
Formule moléculaire |
C18H32O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
3,7,11-trimethyl-4-prop-1-en-2-yldodec-1-yn-3-ol |
InChI |
InChI=1S/C18H32O/c1-8-18(7,19)17(15(4)5)13-12-16(6)11-9-10-14(2)3/h1,14,16-17,19H,4,9-13H2,2-3,5-7H3 |
Clé InChI |
QQZNQGMJPNMDMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCC(C(=C)C)C(C)(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


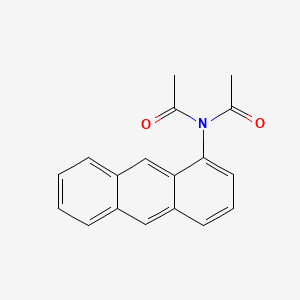

![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
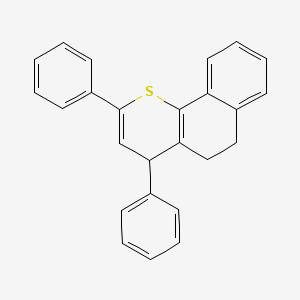
![1,2,3,4,5-Pentachloro-6-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14498452.png)
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
